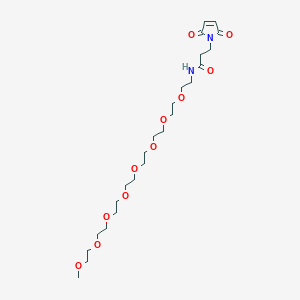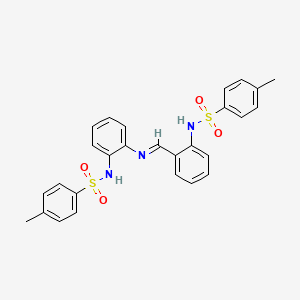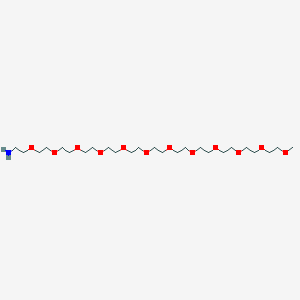
m-PEG8-马来酰亚胺
描述
m-PEG8-Mal: is a compound that consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a maleimide functional group. The maleimide group is reactive towards thiol groups, making m-PEG8-Mal a valuable reagent in bioconjugation and drug delivery applications. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for various biomedical applications .
科学研究应用
Chemistry: m-PEG8-Mal is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups to a PEG backbone .
Biology: In biological research, m-PEG8-Mal is employed to modify proteins and peptides, enhancing their solubility and stability. It is also used in the development of biosensors and diagnostic assays .
Medicine: m-PEG8-Mal is utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents. It is also used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Industry: In industrial applications, m-PEG8-Mal is used in the formulation of various products, including cosmetics and personal care items, where it enhances the solubility and stability of active ingredients .
生化分析
Biochemical Properties
m-PEG8-Mal interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The mal-PEG8-Mal molecule contains a cleavable ADC linker and a potent tubulin inhibitor MMAE . This interaction with tubulin disrupts microtubule dynamics, inhibiting cell division and leading to cell death.
Cellular Effects
m-PEG8-Mal has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the normal function of microtubules, which are crucial for cell division. This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of m-PEG8-Mal involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The m-PEG8-Mal molecule binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-Mal typically involves the reaction of a PEG chain with a maleimide derivative. One common method is to react a PEG chain with a maleimide-activated ester, such as N-hydroxysuccinimide (NHS) ester. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods: In industrial settings, the production of m-PEG8-Mal involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as column chromatography or recrystallization to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: m-PEG8-Mal primarily undergoes Michael addition reactions with thiol groups. This reaction forms a stable thioether linkage, which is useful in bioconjugation .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds, such as cysteine residues in proteins or peptides.
Conditions: The reaction typically occurs at a pH between 6.5 and 7.5, which is optimal for the maleimide-thiol reaction
Major Products: The major product of the reaction between m-PEG8-Mal and a thiol-containing compound is a thioether-linked conjugate. This product retains the solubility and biocompatibility properties of the PEG chain while incorporating the functional properties of the thiol-containing molecule .
作用机制
The mechanism of action of m-PEG8-Mal involves the formation of a stable thioether linkage with thiol groups through a Michael addition reaction. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biological molecules. The PEG chain provides steric hindrance, reducing nonspecific interactions and enhancing the solubility and biocompatibility of the conjugate .
相似化合物的比较
MAL-dPEG8-acid: Similar to m-PEG8-Mal but with a carboxylic acid group instead of a maleimide group.
Maleimide-PEG8-succinimidyl ester: Contains a succinimidyl ester group, which reacts with primary amines instead of thiols.
Methoxypolyethylene glycol maleimide: A shorter PEG chain with a maleimide group.
Uniqueness: m-PEG8-Mal is unique due to its specific reactivity towards thiol groups and its optimal PEG chain length, which provides a balance between solubility and biocompatibility. This makes it particularly useful in applications where precise and stable conjugation is required .
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O11/c1-30-8-9-32-12-13-34-16-17-36-20-21-37-19-18-35-15-14-33-11-10-31-7-5-25-22(27)4-6-26-23(28)2-3-24(26)29/h2-3H,4-21H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKKRMSENAYADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















